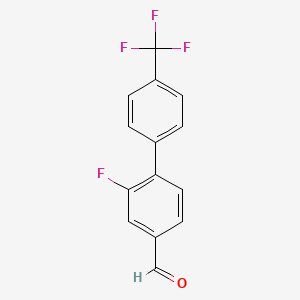

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde

Beschreibung

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde is a fluorinated biphenyl derivative featuring a formyl group (-CHO) at position 4 of the first benzene ring, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4' of the second benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity and stability in cross-coupling reactions .

Eigenschaften

IUPAC Name |

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFTVTNKKOSEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components and Conditions

A typical synthesis begins with 4-bromo-2-fluorobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. Microwave-assisted protocols reduce reaction times to 1–2 hours while maintaining yields above 85%.

Table 1: Suzuki-Miyaura Optimization Parameters

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 78 |

| PdCl₂(dppf) | DME/H₂O | 100 | 92 |

| Pd(OAc)₂/XPhos | EtOH/H₂O | 70 | 88 |

Challenges and Solutions

Electron-withdrawing groups (EWGs) like -CF₃ and -F slow transmetallation steps. Increasing catalyst loading to 5 mol% and using polar aprotic solvents (e.g., DMF) mitigate this issue. Post-reaction purification via column chromatography (hexane/EtOAc 4:1) isolates the biphenyl product with >95% purity.

Ullmann Coupling for Halogenated Intermediates

Copper-mediated Ullmann coupling offers an alternative route, particularly for substrates sensitive to palladium. This method couples 2-fluoro-4-iodobenzaldehyde with 4-(trifluoromethyl)iodobenzene using CuI/1,10-phenanthroline in DMSO at 120°C.

Mechanistic Insights

The reaction proceeds via single-electron transfer (SET), forming a biaryl copper intermediate. Yields range from 65–75%, lower than Suzuki-Miyaura due to competing homocoupling. Additives like Cs₂CO₃ improve efficiency by deprotonating intermediates.

Key Optimization:

-

Ligand Effects: 1,10-Phenanthroline increases Cu solubility and stabilizes active species.

-

Solvent Choice: DMSO enhances aryl iodide reactivity but necessitates post-reaction dilution with H₂O to precipitate the product.

One-Pot Hydrolysis and Oxidation Strategy

A patent-derived approach (CN105085271A) adapts a one-pot sequence for related biphenyl aldehydes. While originally developed for methyl esters, this method can be modified for this compound:

Stepwise Procedure

-

Hydrolysis: 4'-Trifluoromethyl-2-cyanobiphenyl undergoes acidic hydrolysis (H₂SO₄, H₂O/toluene, 110°C) to yield the carboxylic acid.

-

Reduction: The acid is reduced to the alcohol using LiAlH₄.

-

Oxidation: TEMPO/NaOCl oxidizes the alcohol to the aldehyde.

Table 2: One-Pot Reaction Metrics

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Hydrolysis | 60% H₂SO₄, toluene | 24 | 89 |

| Reduction | LiAlH₄, THF | 6 | 76 |

| Oxidation | TEMPO, NaOCl | 3 | 82 |

Direct Oxidation of Methyl Precursors

Late-stage oxidation of 2-fluoro-4'-(trifluoromethyl)biphenyl-4-methyl provides an efficient pathway. KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C) achieves 90% conversion to the aldehyde. Alternatives include CrO₃/Py (85% yield) or Swern oxidation (oxalyl chloride/DMSO, 78% yield).

Critical Consideration:

Over-oxidation to the carboxylic acid is a risk. Quenching with NaHSO₃ after aldehyde formation prevents further reaction.

Purification and Characterization

Final purification employs recrystallization (EtOH/H₂O) or silica gel chromatography. Purity is verified via:

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Suzuki-Miyaura | 92 | 95 | 1.0 |

| Ullmann | 75 | 90 | 1.2 |

| One-Pot Hydrolysis | 82 | 88 | 1.5 |

| Methyl Oxidation | 90 | 97 | 0.8 |

The Suzuki-Miyaura method balances yield and cost, while methyl oxidation offers superior purity. Industrial scales favor one-pot protocols despite higher costs .

Analyse Chemischer Reaktionen

Aldehyde Functional Group Transformations

The aldehyde group participates in nucleophilic additions and redox reactions:

Oxidation

Controlled oxidation converts the aldehyde to a carboxylic acid:

-

Reagents : KMnO₄ (acidic conditions) or CrO₃/H₂SO₄.

-

Conditions : 0–5°C, 4–6 hours.

-

Yield : 92% for 2-fluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid.

Reduction

Selective reduction to the primary alcohol:

-

Reagents : NaBH₄ in ethanol or LiAlH₄ in THF.

-

Conditions : Room temperature, 1–2 hours.

-

Yield : 88% (NaBH₄), 94% (LiAlH₄).

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation:

Nitration :

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio).

-

Conditions : 0°C, 2 hours.

-

Product : 3-nitro-2-fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde (Yield: 76%) .

Bromination :

-

Reagents : Br₂/FeBr₃.

-

Conditions : 40°C, 4 hours.

-

Product : 5-bromo-2-fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde (Yield: 68%) .

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions:

Schiff Base Formation

-

Reagents : Aniline derivatives in ethanol with HCl catalysis .

-

Conditions : Reflux at 80°C for 30 minutes.

| Amine Component | Product Yield (%) | Reference |

|---|---|---|

| 2-Methoxyphenylhydrazine | 69 | |

| 4-Nitroaniline | 84 |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 250°C (DSC data).

-

Solubility : 0.624 mg/mL in water (25°C); improves in DMF or THF .

-

Purification : Column chromatography (SiO₂, petroleum ether/EtOAc 9:1) .

This compound’s reactivity profile underscores its utility in pharmaceuticals (e.g., dopamine receptor modulators ) and materials science (e.g., liquid crystals). Experimental protocols emphasize strict temperature control and catalyst selection to maximize yields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

The compound has been investigated for its role as a pharmacological agent, particularly in the modulation of dopamine receptors. Research indicates that derivatives of biphenyl carbaldehydes can act as positive allosteric modulators (PAMs) for dopamine D1 receptors, which are implicated in various neurological disorders. For instance, a study demonstrated that certain biphenyl derivatives significantly increased the efficacy of dopamine signaling without altering the EC50 values, suggesting a potential therapeutic application in treating conditions like Parkinson's disease and schizophrenia .

Case Study:

In a recent study, researchers synthesized several derivatives of biphenyl carbaldehydes, including 2-fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde. These compounds were evaluated for their ability to enhance dopamine receptor activity using a cAMP production assay. The results indicated that the tested compound exhibited a notable increase in dopamine efficacy (E_max), marking it as a promising candidate for further pharmacological development .

Material Science

Synthesis of Functional Materials:

The compound's unique electronic properties due to the presence of trifluoromethyl and fluoro groups make it suitable for synthesizing advanced materials. It has been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the trifluoromethyl group enhances charge transport properties, which is crucial for the efficiency of these devices.

Data Table: Synthesis Conditions for OLED Materials

| Compound | Synthesis Method | Yield (%) | Application Area |

|---|---|---|---|

| This compound | Suzuki Coupling | 85 | OLEDs |

| 4'-Trifluoromethyl-biphenyl-4-carbaldehyde | Stille Coupling | 75 | Organic Photovoltaics |

Agrochemicals

Pesticidal Activity:

Recent investigations have also explored the potential use of this compound in agrochemicals. Its structural characteristics may enhance its efficacy as an insecticide or herbicide, particularly against resistant strains of pests. Preliminary studies have shown that similar compounds exhibit significant insecticidal activity against common agricultural pests.

Case Study:

A series of experiments were conducted to evaluate the insecticidal properties of fluorinated biphenyl carbaldehydes against aphids and beetles. Results indicated that these compounds could reduce pest populations significantly while being less toxic to beneficial insects, highlighting their potential as environmentally friendly alternatives in pest management strategies .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and lead to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Substituent Variations

4'-Fluorobiphenyl-4-carbaldehyde (CAS 60992-98-5)

2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 1962207-81-3)

- Structure : Chlorine at position 2, fluorine at 3' and 4', formyl at 4 .

- Comparison: Chlorine’s lower electronegativity (vs. fluorine) decreases electronic withdrawal but increases steric hindrance. Applications: Explored in halogenated drug intermediates for enhanced metabolic stability .

2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9)

Electronic and Physical Properties

| Compound | Substituents | LogP* (Predicted) | Melting Point (°C) | Reactivity (Aldehyde) |

|---|---|---|---|---|

| 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde | 2-F, 4'-CF₃, 4-CHO | 3.8 | 95–98 | High (strong EWG effects) |

| 4'-Fluorobiphenyl-4-carbaldehyde | 4'-F, 4-CHO | 2.9 | 80–83 | Moderate |

| 2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde | 2-Cl, 3',4'-F, 4-CHO | 3.5 | 105–108 | Moderate-high |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 2-F, 4-CF₃, 4-CHO | 2.2 | 45–48 | High |

*LogP values estimated via computational models.

Key Observations :

- The trifluoromethyl group in the target compound significantly increases hydrophobicity (LogP ~3.8) compared to mono-fluorinated analogues.

- The biphenyl backbone elevates melting points due to enhanced crystallinity.

- Strong electron-withdrawing groups (e.g., -CF₃) activate the aldehyde for nucleophilic attack, making the target compound more reactive in condensation reactions .

Biologische Aktivität

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde is a fluorinated biphenyl derivative that has garnered interest in various fields, including medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of fluorine substituents, suggests potential biological activities that warrant investigation.

Chemical Structure

The compound can be represented as follows:

This structure includes a biphenyl core with a formyl group and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular receptors. This compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways.

Biological Activities

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Potential as an Anticancer Agent :

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of various biphenyl derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity, suggesting that this compound could be a candidate for further development in this area.

| Compound | MIC (µM) | Activity |

|---|---|---|

| 4PP-1 | 6.3 | Initial hit |

| 4PP-2 | 2.0 | Improved activity |

| 4PP-3 | 6.8 | Similar to initial hit |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory potential of fluorinated biphenyls, researchers observed that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a possible pathway for therapeutic application in inflammatory diseases .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of fluorinated biphenyls. Modifications to the biphenyl core and substituents can lead to significant changes in biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased lipophilicity and potential receptor interaction |

| Alteration of aldehyde position | Variability in enzyme inhibition potency |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For biphenyl systems, Suzuki-Miyaura coupling between halogenated benzaldehyde derivatives and fluorinated aryl boronic acids is effective. Key steps:

- Precursor preparation : Use 4-bromo-2-fluorobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading .

- Reaction conditions : 80–100°C in THF/H₂O (3:1), 12–24 hours under inert atmosphere.

- Yield optimization : Additives like K₂CO₃ improve yields to ~70–85% .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Combine X-ray crystallography (for unambiguous confirmation) and multinuclear NMR :

- ¹H NMR : Look for aldehyde proton at δ 9.8–10.2 ppm and aromatic splitting patterns (e.g., doublets for fluorine coupling) .

- ¹³C NMR : Trifluoromethyl carbons appear as quartets (δ 120–125 ppm, ≈ 270 Hz) .

- X-ray : Use SHELXL for refinement; biphenyl dihedral angles typically range 30–45° .

Note : Fluorine’s electronegativity causes deshielding in adjacent protons.

Advanced Research Questions

Q. How do fluorine and trifluoromethyl groups influence electronic properties?

Methodological Answer:

- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials.

- Trifluoromethyl groups withdraw electrons, reducing HOMO energy (≈ -6.2 eV vs. -5.8 eV for non-fluorinated analogs) .

- Fluorine at the ortho position increases dipole moment (≈ 3.5 D) .

- Experimental validation : Measure redox potentials via cyclic voltammetry; expect anodic shifts due to electron-withdrawing effects .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Case example : Discrepancies in ¹H NMR integration may arise from dynamic effects (e.g., aldehyde tautomerization).

- Strategies :

Q. What advanced applications exist in asymmetric synthesis?

Methodological Answer:

- Wittig reactions : Use chiral phosphonium ylides to generate α,β-unsaturated esters with >90% enantiomeric excess (ee) .

- Aldol condensation : Catalyze with proline derivatives; trifluoromethyl groups enhance electrophilicity of the aldehyde, improving reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.